N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
Description
N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide is a synthetic benzamide derivative featuring a substituted 1,2-oxazole ring. The compound’s structure includes a 2,6-dimethoxybenzamide group linked to a 3-(2,4-dimethylpentan-2-yl)-substituted oxazole moiety.
Properties
CAS No. |
82558-68-7 |
|---|---|
Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[3-(2,4-dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C19H26N2O4/c1-12(2)11-19(3,4)15-10-16(25-21-15)20-18(22)17-13(23-5)8-7-9-14(17)24-6/h7-10,12H,11H2,1-6H3,(H,20,22) |
InChI Key |
LNFLQXBRJWZPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide involves several steps. One common synthetic route includes the formation of the oxazole ring followed by the attachment of the dimethoxybenzamide group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)
Structural Similarities and Differences
- Core Structure : Both compounds share the 2,6-dimethoxybenzamide group and a 1,2-oxazole ring.
- Substituent Variation : The target compound features a 2,4-dimethylpentan-2-yl group at the oxazole’s 3-position, whereas isoxaben has a 1-ethyl-1-methylpropyl substituent .
- The bulkier 2,4-dimethylpentan-2-yl group may enhance lipophilicity compared to isoxaben’s branched alkyl chain.
Physicochemical Properties
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Comparison
Functional Differences
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
Structural Contrast
- Heterocyclic Core: This compound substitutes the oxazole ring with a thiazolidinone group, altering electronic properties and binding interactions .
- Biological Activity: Thiazolidinone derivatives often exhibit antimicrobial or anticancer activity, diverging from the herbicidal focus of the target compound.
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